2-(4-Fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
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Overview
Description
2-(4-Fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-fluorobenzohydrazide with 3,4,5-trimethoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, its interaction with DNA and proteins can contribute to its anticancer properties by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
2-(4-Fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
- 2-Phenyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
- 2-(4-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C17H15FN2O4 |
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Molecular Weight |
330.31 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H15FN2O4/c1-21-13-8-11(9-14(22-2)15(13)23-3)17-20-19-16(24-17)10-4-6-12(18)7-5-10/h4-9H,1-3H3 |
InChI Key |
BHUDXZDVTAUGAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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